
(2S)-2-amino-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide hydrochloride, also known as AGN-2979, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. As such, AGN-2979 has been investigated for its potential therapeutic effects in a variety of conditions, including pain, inflammation, anxiety, and depression.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Novel Indole-Based Scaffolds : A study by Nazir et al. (2018) demonstrated the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showcasing the versatility of indole derivatives in creating potent urease inhibitors. These compounds, including variants similar in structure to "(2S)-2-amino-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide hydrochloride", have shown promise in drug design due to their inhibitory activity and mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Biological and Pharmacological Applications
- Antifungal Tripeptides : Research into antifungal tripeptides, including those similar in structure to "(2S)-2-amino-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide hydrochloride", has highlighted the potential of these compounds in drug design. The computational study by Flores-Holguín et al. (2019) utilized conceptual density functional theory to predict the molecular properties and bioactivity scores of these tripeptides, indicating their usefulness in antifungal applications (Flores-Holguín et al., 2019).
Antimicrobial Activities
- Synthesis of N-Aryl-Indolylpropanamides : Giraud et al. (2010) explored the synthesis of N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities. Their findings suggest that these compounds, including structures similar to "(2S)-2-amino-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide hydrochloride", could serve as valuable leads in the development of new immunosuppressive agents (Giraud et al., 2010).
Corrosion Inhibition
- 3-Amino Alkylated Indoles as Corrosion Inhibitors : Verma et al. (2016) reported on the use of 3-amino alkylated indoles, related in function to "(2S)-2-amino-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide hydrochloride", as effective corrosion inhibitors for mild steel in acidic environments. This study underscores the potential industrial applications of indole derivatives in protecting metal surfaces against corrosion (Verma et al., 2016).
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O.ClH/c20-17(12-15-13-22-18-9-5-4-8-16(15)18)19(23)21-11-10-14-6-2-1-3-7-14;/h1-9,13,17,22H,10-12,20H2,(H,21,23);1H/t17-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIVXXSWSARJKE-LMOVPXPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

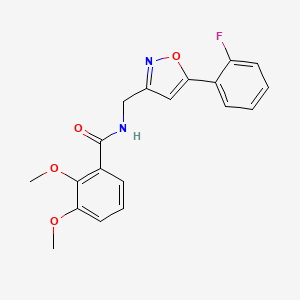
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide](/img/structure/B2873419.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2873421.png)
![{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B2873423.png)
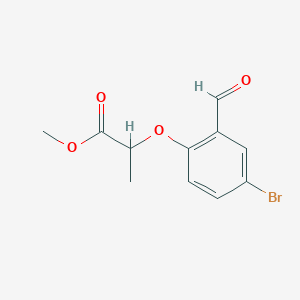
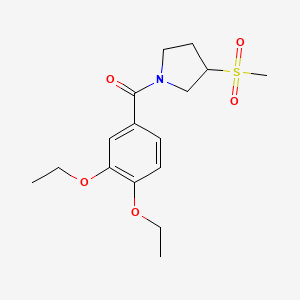
![6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2873426.png)
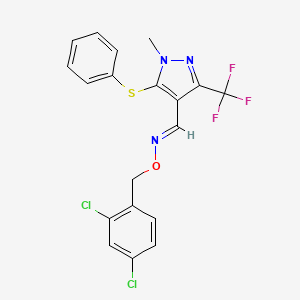
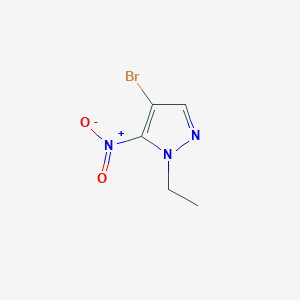
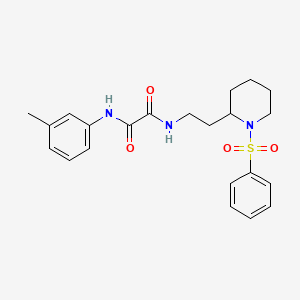
![4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B2873431.png)
![4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2873432.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)